molecular formula C16H26ClN3O2 B1373337 3-(4-Aminobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride CAS No. 1266226-12-3

3-(4-Aminobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B1373337
CAS No.: 1266226-12-3
M. Wt: 327.8 g/mol
InChI Key: DRFOUJGCUWOHGF-UHFFFAOYSA-N
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Description

3-(4-Aminobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride is a useful research compound. Its molecular formula is C16H26ClN3O2 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
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Biological Activity

3-(4-Aminobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride (CAS Number: 1266226-12-3) is a compound of interest in pharmaceutical and biochemical research. Its unique structure and properties make it a valuable intermediate in drug development, particularly for neurological disorders. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₆H₂₅N₃O₂·ClH
  • Molecular Weight : 327.85 g/mol
  • Structure : The compound features a pyrrolidine ring, an amino group, and a tert-butyl ester, which contribute to its biological activity and solubility.

Pharmacological Applications

  • Neurological Disorders : Research indicates that this compound may play a role in the modulation of neurotransmitter systems. It has been studied for its effects on various neurological pathways, potentially aiding in the treatment of conditions such as depression and anxiety.
  • Antiviral Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, related compounds have shown effectiveness against influenza virus neuraminidase, indicating potential for developing antiviral therapies .
  • Drug Delivery Systems : The compound's chemical properties facilitate its use in drug formulation, enhancing the bioavailability of therapeutic agents. Its ability to form complexes with other drugs can improve their efficacy in targeted delivery systems .

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes:

  • Neurotransmitter Interaction : The compound may influence neurotransmitter release and receptor activation, particularly in the central nervous system (CNS), which is critical for its application in treating neurological disorders.
  • Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit viral enzymes by altering their conformation through binding interactions, thus preventing viral replication .

Case Studies

A series of studies have investigated the effects of related pyrrolidine compounds:

  • Influenza Virus Study : In vitro assays demonstrated that certain pyrrolidine derivatives reduced cytopathogenic effects in influenza-infected cells by over 50%, showcasing their potential as antiviral agents .
  • Neurotransmitter Modulation : Experimental models indicated that the administration of related compounds led to significant changes in neurotransmitter levels, suggesting a possible therapeutic mechanism for mood disorders.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
Neurological EffectsModulates neurotransmitter systems; potential antidepressant effects
Antiviral PropertiesInhibits influenza virus neuraminidase; reduces viral cytopathogenicity
Drug FormulationEnhances bioavailability; suitable for targeted drug delivery systems

Properties

IUPAC Name

tert-butyl 3-[(4-aminophenyl)methylamino]pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2.ClH/c1-16(2,3)21-15(20)19-9-8-14(11-19)18-10-12-4-6-13(17)7-5-12;/h4-7,14,18H,8-11,17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFOUJGCUWOHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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